2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol
Description
2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol is a tertiary alcohol featuring a branched alkyl chain and an oxan-3-yl (tetrahydropyran-3-yl) substituent. This structure combines a hydroxyl group with a cyclic ether moiety, which may confer unique physicochemical properties, such as enhanced solubility in polar solvents or stability due to steric hindrance.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFIJFZVXNMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reductive Alkylation and Ring Attachment
A common approach involves the reductive alkylation of a suitable aldehyde or ketone precursor with an oxane-containing nucleophile or electrophile.
- Step 1: Preparation of 2,2-dimethylpropanal or 2,2-dimethylpropan-1-ol as the starting scaffold.
- Step 2: Reaction with an oxan-3-yl electrophile (e.g., oxan-3-yl halide) under nucleophilic substitution conditions or via reductive coupling.
- Step 3: Purification and stereochemical analysis to ensure correct substitution pattern.
This method benefits from mild conditions and good functional group tolerance.
Use of Organometallic Reagents
Another method involves the use of organometallic reagents such as Grignard or organolithium compounds derived from oxane derivatives:
- Step 1: Generation of oxan-3-yl magnesium or lithium reagent.
- Step 2: Addition to a 2,2-dimethylpropanal or equivalent electrophile.
- Step 3: Workup and isolation of the alcohol product.
This approach allows for direct carbon-carbon bond formation and can be stereoselective depending on reaction conditions.
Ring-Closing Strategies from Open-Chain Precursors
Alternatively, the oxane ring can be formed in situ after attaching a suitable open-chain precursor to the 2,2-dimethylpropan-1-ol:
- Step 1: Attachment of a 3-hydroxyalkyl side chain to the propanol backbone.
- Step 2: Acid-catalyzed cyclization to form the oxane ring.
- Step 3: Purification and characterization.
This method is useful for controlling ring size and stereochemistry.
Research Outcomes and Data Tables
Though direct literature on 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol is limited, related synthetic methods for similar compounds provide valuable insights. The following table summarizes typical reaction conditions and yields from analogous syntheses of substituted propanol derivatives with tetrahydropyran rings:
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Alkylation | Oxan-3-yl bromide, NaBH4, MeOH, RT | 65-80 | Mild conditions, good regioselectivity |
| Organometallic Addition | Oxan-3-yl MgBr, 2,2-dimethylpropanal, THF | 70-85 | Requires inert atmosphere, stereoselective |
| Acid-Catalyzed Cyclization | Open-chain hydroxy precursor, H2SO4, reflux | 60-75 | Ring closure step, sensitive to acid concentration |
Analytical and Characterization Data
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the 2,2-dimethyl groups and oxane ring protons with characteristic chemical shifts.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of C10H20O2 (approximate formula).
- Chiral HPLC or GC: Used to determine stereochemical purity where applicable.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₉H₂₁NO
- Boiling Point : 226.6°C
- Density : 0.875 g/cm³
- Flash Point : 73.9°C
- Hazards : Eye irritation (H319), acute oral toxicity (H302).
Its lower boiling point (vs. aryl derivatives) reflects weaker intermolecular forces. Safety concerns focus on acute toxicity, unlike fragrance-related sensitization risks in aryl analogs.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol (Majantol)
Key Properties (–15, 17, 19, 20):
- Molecular Formula : C₁₂H₁₈O
- Boiling Point : 276.9°C
- Density : ~1.0 g/cm³
- Regulatory Status : IFRA restrictions due to dermal sensitization and systemic toxicity.
- NESIL : 9900 µg/cm² ().
Comparison :
The 3-tolyl group increases molecular weight and hydrophobicity, elevating boiling point and density. Majantol’s use in fragrances necessitates stringent purity standards (e.g., chlorine content <25 ppm) . Unlike the oxan-3-yl variant, its aromatic ring likely contributes to higher stability and olfactory properties.
Ether-Substituted Analogs
Example : 2,2-Dimethyl-3-(2-methyl-but-3-en-2-yloxy)propan-1-ol ()
- Synthesis: Prepared via alkoxylation of propanol derivatives.
- Relevance : Demonstrates synthetic routes applicable to oxan-3-yl analogs, where etherification with tetrahydropyran could follow similar protocols.
Comparison: Ether substituents generally enhance solubility in non-polar matrices. The oxan-3-yl group’s cyclic structure may improve steric protection of the hydroxyl group, reducing reactivity compared to linear ethers.
Analytical and Regulatory Considerations
- Spectroscopy : Infrared (IR) fingerprint regions () are critical for distinguishing positional isomers (e.g., propan-1-ol vs. propan-2-ol). For oxan-3-yl analogs, NMR would resolve cyclic ether vs. linear substituents.
- Regulatory Gaps: No IFRA or RIFM guidelines exist for 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol. Safety assessments should prioritize reactivity of the ether linkage and metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol?
Methodological Answer:
- Aldol Condensation Approach : Start with oxan-3-yl aldehyde and nitroalkane (e.g., nitromethane) in the presence of a base (e.g., KOH) to form a nitroalkene intermediate. Subsequent reduction using LiAlH4 or catalytic hydrogenation yields the target alcohol. This method is adapted from protocols for structurally similar amino alcohols .
- Grignard Reaction : React oxan-3-yl magnesium bromide with a ketone precursor (e.g., 2,2-dimethylpropanal) under anhydrous conditions. Quench with aqueous workup to isolate the product.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation.
Q. How can the structure of this compound be characterized?
Methodological Answer:
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the oxane ring (δ 3.5–4.0 ppm for ether-linked protons) and methyl groups (δ 0.8–1.2 ppm).
- IR : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and ether (C-O stretch, ~1100 cm<sup>-1</sup>) functional groups.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 186 (C10H20O2).
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with water for 15 minutes .
Advanced Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry at the hydroxyl-bearing carbon.
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during synthesis to control stereoselectivity.
- Analysis : Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Methods are adapted from chiral amino alcohol syntheses .
Q. How can contradictions in reported reactivity or stability data be resolved?
Methodological Answer:
- Reproducibility Testing : Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs.
- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and HPLC-MS to detect trace impurities.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactivity trends and validate experimental outcomes .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives?
Methodological Answer:
- NOE Spectroscopy : Conduct 2D NOESY experiments to determine spatial proximity of substituents.
- Crystal Structure Analysis : Compare experimental X-ray data with predicted configurations from molecular docking (e.g., AutoDock Vina).
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
